A Technical Guide to 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS 423768-49-4): Synthesis, Reactivity, and Applications in Medicinal Chemistry
A Technical Guide to 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS 423768-49-4): Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract: This guide provides an in-depth technical overview of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, a key heterocyclic building block in modern drug discovery. The pyrazole scaffold is a privileged structure found in numerous approved pharmaceuticals, particularly kinase inhibitors.[1] This document details the compound's physicochemical properties, provides a comprehensive analysis of its synthesis via the corresponding carboxylic acid, elucidates the underlying reaction mechanism, and explores its core reactivity. Furthermore, it presents field-proven experimental protocols for its preparation and subsequent derivatization, contextualizing its importance as a versatile intermediate for the synthesis of bioactive molecules. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a highly sought-after scaffold for designing ligands that target a wide array of biological targets. Derivatives of pyrazole are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] The incorporation of a fluorinated phenyl group, as seen in the topic compound, is a common strategy in modern drug design to enhance metabolic stability and modulate binding affinity.[2]
Physicochemical Properties
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is a reactive intermediate, typically available as a solid. Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 423768-49-4 | [4] |
| Molecular Formula | C₁₁H₈ClFN₂O | [4] |
| Molecular Weight | 238.65 g/mol | [4] |
| Appearance | Light brown powder | |
| Purity | Typically ≥97% | [4] |
| MDL Number | MFCD03659694 | [4] |
Synthesis and Mechanistic Insights
The most direct and industrially relevant synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient removal of byproducts.[5][6]
The causality behind this choice is twofold:
-
Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride converts this -OH group into a highly reactive acyl chlorosulfite intermediate, which possesses an excellent leaving group.[7][8]
-
Irreversibility: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which evolve from the reaction mixture. This effectively drives the equilibrium towards the formation of the acyl chloride product, ensuring high conversion.[6]
Reaction Mechanism
The conversion of the carboxylic acid to the acyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This attack, followed by the departure of a chloride ion, forms a protonated acyl chlorosulfite intermediate.
-
Nucleophilic Acyl Substitution: The released chloride ion (Cl⁻) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Collapse and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This group readily decomposes into the stable gaseous molecules SO₂ and HCl, which leave the reaction system.[5][6][8]
Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard laboratory methods for acyl chloride formation.[6][9]
-
Reagents & Equipment:
-
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
Catalytic N,N-dimethylformamide (DMF) (optional, a few drops)
-
Round-bottom flask with reflux condenser and gas trap (to scrub HCl)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Add the anhydrous solvent (e.g., DCM, approx. 5-10 mL per gram of acid).
-
If desired, add a catalytic amount of DMF (1-2 drops). This can accelerate the reaction.[6]
-
Slowly add thionyl chloride (2.0 eq) to the stirred suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to co-evaporate with an anhydrous solvent like toluene once or twice to ensure all volatile reagents are removed.
-
The resulting crude 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, typically a solid, can be used in the next step without further purification.
-
Core Reactivity and Synthetic Utility
As an acyl chloride, the compound is a highly reactive electrophile. The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. Its primary utility is in the formation of amides and esters, which are fundamental linkages in a vast number of pharmaceutical agents. The reaction with a primary or secondary amine to form a stable pyrazole-4-carboxamide is its most common and valuable application.[10]
Experimental Protocol: Amide Bond Formation
This protocol describes a typical amidation reaction.
-
Reagents & Equipment:
-
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)
-
Tertiary amine base (e.g., triethylamine or DIPEA) (1.5 - 2.0 eq)
-
Round-bottom flask, magnetic stirrer, inert atmosphere
-
-
Procedure:
-
Dissolve the amine (1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LCMS.
-
Upon completion, the reaction can be worked up. A typical workup involves diluting with the solvent, washing with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine) to remove excess reagents and salts, drying the organic layer over Na₂SO₄ or MgSO₄, filtering, and concentrating under reduced pressure.
-
The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
-
Applications in Drug Discovery
The title compound serves as a crucial intermediate for synthesizing potent and selective inhibitors of various enzymes, particularly protein kinases. The N-(4-fluorophenyl)pyrazole core is a well-established pharmacophore that can be directed toward the ATP-binding site of many kinases. The carbonyl chloride functionality provides a convenient handle to append diverse chemical functionalities via an amide bond, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Many pyrazole-carboxamides have been investigated as antifungal agents, often targeting succinate dehydrogenase (SDH).[10][11]
Handling and Safety Precautions
-
Corrosivity: As an acyl chloride, this compound is corrosive and will cause severe burns upon contact with skin and eyes.
-
Moisture Sensitivity: It reacts readily with water and moisture in the air to release corrosive hydrogen chloride (HCl) gas. All handling should be done under anhydrous conditions and in a well-ventilated fume hood.
-
Toxicity: The toxicological properties have not been fully investigated.[12] Standard precautions for handling reactive and potentially hazardous chemicals should be strictly followed. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is a high-value, reactive intermediate that holds a significant position in the toolbox of medicinal chemists. Its straightforward synthesis, combined with the predictable and efficient reactivity of the acyl chloride group, makes it an ideal building block for constructing complex molecular architectures. Its utility in the synthesis of pyrazole-based kinase inhibitors and other bioactive compounds underscores its continued importance in the pursuit of novel therapeutics.
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